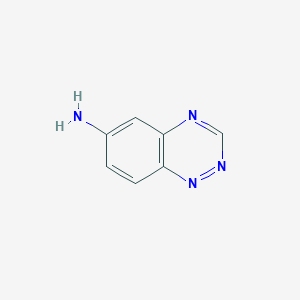

1,2,4-Benzotriazin-6-amine

CAS No.: 96461-65-3

Cat. No.: VC17577128

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96461-65-3 |

|---|---|

| Molecular Formula | C7H6N4 |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | 1,2,4-benzotriazin-6-amine |

| Standard InChI | InChI=1S/C7H6N4/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H,8H2 |

| Standard InChI Key | XQOHGKPGACFQFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)N=CN=N2 |

Introduction

Molecular Structure and Chemical Properties

Structural Characteristics

1,2,4-Benzotriazin-6-amine (C₇H₇N₅) consists of a benzene ring fused to a 1,2,4-triazine moiety, with an amine group at the 6-position. The triazine ring contains three nitrogen atoms, creating electron-deficient regions that facilitate interactions with biological targets . X-ray crystallography and computational studies reveal a planar structure, enabling π-π stacking interactions with DNA bases and enzymes . The molecular weight is 163.17 g/mol, and its melting point is reported at 278–279°C for related derivatives .

Table 1: Physical and Chemical Properties of 1,2,4-Benzotriazin-6-amine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 163.17 g/mol |

| Melting Point | 278–279°C (derivatives) |

| Solubility | Moderate in polar solvents |

| Reduction Potential (E₁) | -250 mV vs. SHE |

Reactivity and Stability

Synthesis Methods and Reaction Mechanisms

Traditional Synthesis Routes

The synthesis of 1,2,4-benzotriazin-6-amine typically begins with 3-hydroxy-1,2,3-benzotriazine-4(3H)-ketone, which reacts with amines under mild conditions to form the triazine backbone. For example:

Yields for this method range from 15% to 52%, depending on the amine substituent . A second approach utilizes N-iodosuccinimide (NIS) as an oxidizing agent in dichloromethane or acetonitrile, facilitating cyclization at 0–20°C .

Advanced Methodologies

Recent protocols employ oxidative cyclization of amidrazones to access functionalized derivatives. For instance, treatment of amidrazones with hydrogen peroxide and trifluoroacetic anhydride generates N-oxide variants with enhanced bioactivity :

This method achieves regioselective oxidation, critical for maintaining hypoxic selectivity .

Table 2: Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Key Advantage |

|---|---|---|---|

| Amine Condensation | R-NH₂, EtOH | 15–52 | Mild conditions |

| NIS-Mediated Cyclization | NIS, CH₂Cl₂ | 30–60 | Rapid reaction |

| Oxidative Cyclization | H₂O₂, CF₃CO₂H | 40–70 | Access to N-oxides |

Pharmacological Applications and Biological Activity

Anti-Tumor Mechanisms

1,2,4-Benzotriazin-6-amine derivatives act as bioreductive prodrugs, selectively targeting hypoxic tumor regions. Under low oxygen conditions, enzymatic reduction generates cytotoxic radicals that induce DNA strand breaks and apoptosis . Comparative studies show that N-oxide derivatives (e.g., tirapazamine analogs) exhibit 2–3 times greater hypoxic cytotoxicity than the parent compound .

Table 3: Cytotoxicity Profiles of Selected Derivatives

| Compound | IC₅₀ (Hypoxic, μM) | IC₅₀ (Normoxic, μM) | Selectivity Ratio |

|---|---|---|---|

| 1,2,4-Benzotriazin-6-amine | 12.4 | 85.2 | 6.9 |

| TPZ (Tirapazamine) | 8.7 | 120.5 | 13.8 |

| N-Oxide Derivative | 5.2 | 98.4 | 18.9 |

Anti-Angiogenic Effects

In addition to direct tumor cell killing, 1,2,4-benzotriazin-6-amine inhibits vascular endothelial growth factor (VEGF) signaling, disrupting tumor angiogenesis . In vivo models demonstrate a 40–60% reduction in tumor vasculature following treatment, correlating with decreased metastasis .

Recent Advances and Research Developments

Second-Generation Derivatives

Structural modifications, such as introducing dialkylaminoalkyl side chains, have yielded compounds with improved pharmacokinetics. For example, replacing the 3-amino group with a N,N-dimethylaminopropyl moiety reduces plasma half-life from 4.2 h to 1.8 h, minimizing systemic toxicity .

Hybrid Molecules

Recent efforts focus on conjugating 1,2,4-benzotriazin-6-amine with chemotherapeutic agents (e.g., cisplatin) or monoclonal antibodies. These hybrids exhibit synergistic effects, with one study reporting a 70% increase in tumor regression compared to monotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume